3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate
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Overview
Description
The compound "3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate" is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The papers provided discuss similar compounds with variations in their chemical structure, which are synthesized and evaluated for their potential as therapeutic agents. For instance, compounds with a benzimidazole nucleus linked to a piperazine moiety are explored for their H1-antihistaminic activity , while others with a piperazine attached to an oxazole ring are investigated for antidepressant and antianxiety properties . Additionally, piperazine derivatives are also evaluated for their antagonistic activity against serotonin3 (5-HT3) receptors .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of benzimidazole derivatives with antihistaminic activity includes the preparation of substituted piperazinyl benzimidazoles, where the oxygen atom in the substituent plays a crucial role in the activity . Another synthesis route involves the Claisen Schmidt condensation followed by cyclization and Mannich's reaction to produce piperazine derivatives with potential antidepressant and antianxiety effects . The microwave-assisted solvent-free synthesis is also employed to create imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones with piperazine substituents, showcasing an efficient method for preparing such compounds .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzimidazole or imidazo[2,1-b][1,3]benzothiazole core linked to a piperazine ring. The presence of specific substituents, such as the ethoxyethyl group in benzimidazole derivatives, significantly influences the pharmacological activity . The structural data are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their final activity. The Claisen Schmidt condensation is a key step in forming the conjugated enone system, which is then cyclized to form the oxazole ring . The Mannich reaction introduces the piperazine moiety, which is essential for the biological activity of these compounds . The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis process, as seen in the preparation of benzothiazolone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic systems, heteroatoms, and flexible chains contribute to their solubility, stability, and reactivity. These properties are essential for the compounds' interaction with biological targets and their overall pharmacokinetic profile. The spectral data obtained from IR, NMR, and mass spectrometry provide insights into the compounds' purity and structural integrity .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of oxadiazole, which can be structurally related to the compound through the presence of nitrogen-containing heterocycles, have been synthesized and evaluated for their anticancer activity. A study by Caneschi et al. (2019) synthesized lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives and evaluated their in vitro cytotoxic effects against mammary carcinoma and colon cancer cells, revealing that certain derivatives showed promising selectivity and potency (Caneschi et al., 2019).
Anti-Inflammatory and Antimicrobial Activities
Piperazine derivatives have been identified as potent anti-inflammatory and antimicrobial agents. A study conducted by Patel, Karkhanis, and Patel (2019) synthesized benzimidazole derivatives with piperazine linkers and evaluated their anti-inflammatory activity using in vivo methods, finding several compounds in the series to be highly potent (Patel, Karkhanis, & Patel, 2019).
Antitubercular Properties
The development of new antitubercular agents has also been a focus of research. Kim et al. (2009) explored the structure-activity relationships of nitroimidazole derivatives, identifying key determinants for aerobic activity against Mycobacterium tuberculosis. This study underscores the potential of nitroimidazole and imidazole derivatives in developing new therapeutic options for tuberculosis (Kim et al., 2009).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes has been a target in the development of new drugs. Shibuya et al. (2018) discovered a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, a key enzyme involved in cholesterol metabolism. The study's findings highlight the therapeutic potential of compounds with benzimidazole and piperazine components in treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole, can influence its bioavailability .
Result of Action
It is known that imidazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O.C2H2O4/c21-13-15-4-3-5-16(12-15)20(26)25-10-8-24(9-11-25)14-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12H,8-11,14H2,(H,22,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDERRXZPXCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC(=C4)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate |
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